molecular formula C14H22N2O2 B15128756 N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide

N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide

Cat. No.: B15128756
M. Wt: 250.34 g/mol
InChI Key: QEXOZIBIXMRAAO-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide is a synthetic amide compound characterized by a cyclopentyl group attached to the amide nitrogen and a furan-2-yl ethylamino substituent at the propanamide backbone. Amides are pivotal in pharmaceutical chemistry due to their stability, hydrogen-bonding capacity, and bioavailability . However, its pharmacological profile remains underexplored in the literature, necessitating comparisons with structurally related compounds to infer properties and applications.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-cyclopentyl-2-[1-(furan-2-yl)ethylamino]propanamide

InChI

InChI=1S/C14H22N2O2/c1-10(13-8-5-9-18-13)15-11(2)14(17)16-12-6-3-4-7-12/h5,8-12,15H,3-4,6-7H2,1-2H3,(H,16,17)

InChI Key

QEXOZIBIXMRAAO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC(C)C(=O)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide typically involves the reaction of cyclopentylamine with 2-{[1-(furan-2-yl)ethyl]amino}propanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and the desired product. The reaction mixture is then stirred for several hours, followed by purification through column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Halogenating agents such as thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Halogenated derivatives with halogen atoms replacing specific functional groups.

Scientific Research Applications

N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural elements include:

  • Furan-2-yl ethylamino group: Introduces aromaticity and electron-rich regions, which may influence binding interactions.

Comparisons with analogous amides are summarized below:

Compound Name Molecular Formula Key Substituents Synthesis Method Observed Properties/Potential Applications
N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide (Target) C₁₄H₂₂N₂O₂ Cyclopentyl, furan-2-yl ethylamino Not specified in evidence Hypothesized CNS or metabolic modulation
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide C₂₆H₂₄FN₂O Indole, fluorinated biphenyl Amide coupling (DCC-mediated) Anti-inflammatory or analgesic applications
3-{1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}-N-[(furan-2-yl)methyl]propanamide (E542-1276) C₂₂H₂₀ClN₂O₂ Chlorophenylmethyl-indole, furanylmethyl Not detailed Screening compound for receptor binding studies
2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45) C₂₄H₃₇N₃O Cyclooctylethyl, indol-3-yl, butylamino Acidic cleavage (acetic acid/HCl) Neuroactive or GPCR-targeting candidates

Pharmacological and Physicochemical Properties

  • Electron-Deficient Groups : The fluorinated biphenyl in the indole-containing amide may improve metabolic stability over the furan moiety, which is prone to oxidation.
  • Bioactivity : Indole derivatives (e.g., S45, E542-1276) are often associated with serotonin receptor modulation, whereas furan-containing compounds (e.g., ranitidine derivatives ) target histamine receptors, suggesting divergent therapeutic pathways.

Key Research Findings

Indole vs. Furan Moieties : Indole groups (as in S45 and E542-1276) confer higher binding affinity to neurotransmitter receptors, while furan rings (as in the target compound) may prioritize metabolic enzymes or anti-inflammatory targets .

Impact of Fluorination: The fluorobiphenyl-propanamide derivative exhibits enhanced stability and bioavailability compared to non-fluorinated analogs, a feature absent in the target compound.

Cycloalkyl Substituents : Cyclopentyl and cyclooctyl groups both improve lipophilicity, but cyclopentyl’s smaller size may reduce steric hindrance in target binding compared to bulkier substituents .

Biological Activity

N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a cyclopentyl group and a furan moiety, which are known to influence its biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H19N3O2\text{C}_{13}\text{H}_{19}\text{N}_{3}\text{O}_{2}

This structure includes:

  • A cyclopentyl group
  • An ethylamine group attached to a furan ring
  • A propanamide backbone

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on diarylpentanoids have shown that certain derivatives possess activity against resistant bacterial strains, such as ampicillin-resistant Enterobacter cloacae . The presence of heterocyclic rings, such as furan, enhances this activity by improving the compounds' interaction with bacterial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented through various assays. For example, certain diarylpentanoids have demonstrated the ability to inhibit nitric oxide (NO) production in macrophage cell lines, indicating their potential as anti-inflammatory agents . This inhibition is crucial for reducing inflammation-related diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialActivity against resistant bacteria
Anti-inflammatoryInhibition of NO production
Root growth inhibitionSignificant activity in plant assays

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key findings include:

  • Heterocyclic Substituents : The presence of furan and other heterocycles can enhance bioactivity.
  • Alkyl Chain Length : Variations in the alkyl chain length can affect the compound's solubility and interaction with biological targets.

These structural features suggest that modifications could lead to compounds with improved efficacy against specific biological targets.

Case Studies

  • Antimicrobial Efficacy : A study on related compounds demonstrated that the introduction of a furan ring significantly improved antimicrobial properties against Gram-negative bacteria.
  • Inflammation Modulation : In vitro assays using RAW 264.7 macrophages showed that compounds with similar structures inhibited pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide with high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Coupling reactions to assemble the propanamide backbone (e.g., amide bond formation between cyclopentylamine and a substituted propanoic acid derivative).
  • Functionalization of the furan moiety , such as alkylation or reductive amination of 1-(furan-2-yl)ethylamine.
  • Optimization of solvents (e.g., DMF or THF for polar intermediates), catalysts (e.g., HATU or EDC for amide coupling), and temperature control (e.g., 0–25°C for sensitive intermediates) to maximize yield and minimize side products .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography or recrystallization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography or NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve bond lengths, angles, and stereochemistry of the cyclopentyl and furanyl groups .
  • FT-IR spectroscopy to confirm amide (C=O, N-H) and furan (C-O-C) functional groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .

Q. How does the compound’s stability vary under different pH, temperature, and solvent conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies :
  • pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, then analyze degradation via HPLC .
  • Thermal stability : Heat samples to 40–80°C and monitor decomposition using TGA or DSC .
  • Solubility : Test in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) to guide formulation for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for pharmacological activity?

  • Methodological Answer :

  • Synthesize analogs with modifications to the cyclopentyl, furan, or amide groups (e.g., replacing furan with thiophene or varying alkyl chain lengths) .
  • Evaluate biological activity using in vitro assays (e.g., enzyme inhibition, cell viability) and correlate results with structural features via QSAR modeling .
  • Key Insight : Substituents on the furan ring (e.g., electron-withdrawing groups) may enhance binding to target proteins like kinases or GPCRs .

Q. What computational strategies can predict binding modes and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like MC4R or KPNB1, using crystal structures from the PDB .
  • MD simulations (GROMACS) to assess binding stability over 100+ ns trajectories .
  • ADMET prediction (SwissADME) to estimate solubility, bioavailability, and CYP450 interactions .

Q. How can contradictory results in biological activity data be resolved?

  • Methodological Answer :

  • Orthogonal validation : Confirm initial findings using alternative assays (e.g., SPR for binding affinity vs. cellular IC50) .
  • Dose-response curves to rule out off-target effects at high concentrations.
  • Control experiments : Include known inhibitors/agonists and assess batch-to-batch variability in compound purity .

Q. What experimental approaches are suitable for identifying the primary pharmacological targets of this compound?

  • Methodological Answer :

  • Affinity chromatography : Immobilize the compound on a resin and identify bound proteins from cell lysates via LC-MS/MS .
  • Transcriptomic profiling (RNA-seq) to detect pathway alterations in treated vs. untreated cells .
  • CRISPR screening to pinpoint genes whose knockout abolishes compound activity .

Q. How can degradation products under stress conditions be characterized, and what are their implications?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat, light, or oxidative conditions (H2O2), then analyze products via LC-MS/MS .
  • Mechanistic insight : Hydrolysis of the amide bond or oxidation of the furan ring may generate toxic byproducts, requiring stability-optimized formulations .

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